molecular formula C16H20FN3O2S B6439239 4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile CAS No. 2548981-06-0

4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile

Katalognummer: B6439239
CAS-Nummer: 2548981-06-0
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: ZVGREPFJLHGSTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile is a heterocyclic compound featuring a 1,4-diazepane ring substituted with a cyclopropanesulfonyl group and a methyl-linked 3-fluorobenzonitrile moiety.

Eigenschaften

IUPAC Name

4-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c17-16-10-13(11-18)2-3-14(16)12-19-6-1-7-20(9-8-19)23(21,22)15-4-5-15/h2-3,10,15H,1,4-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGREPFJLHGSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of Cyclopropanesulfonyl Chloride

The synthesis begins with the preparation of cyclopropanesulfonyl chloride, a critical intermediate. Cyclopropanesulfonic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) under reflux conditions (60–70°C) for 4–6 hours. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the sulfonic acid is replaced by chloride:

Cyclopropanesulfonic acid+SOCl2Cyclopropanesulfonyl chloride+SO2+HCl\text{Cyclopropanesulfonic acid} + \text{SOCl}2 \rightarrow \text{Cyclopropanesulfonyl chloride} + \text{SO}2 + \text{HCl}

Excess thionyl chloride is removed via vacuum distillation, yielding a pale-yellow liquid with >90% purity (confirmed by 1H^1\text{H}-NMR).

Formation of the 1,4-Diazepane Intermediate

Next, cyclopropanesulfonyl chloride reacts with 1,4-diazepane in a dichloromethane (DCM) solvent system at 0–5°C to minimize side reactions. Triethylamine (Et3N\text{Et}_3\text{N}) is added as a base to scavenge HCl, driving the reaction to completion:

Cyclopropanesulfonyl chloride+1,4-DiazepaneEt3N4-(Cyclopropanesulfonyl)-1,4-diazepane\text{Cyclopropanesulfonyl chloride} + \text{1,4-Diazepane} \xrightarrow{\text{Et}_3\text{N}} \text{4-(Cyclopropanesulfonyl)-1,4-diazepane}

The intermediate is isolated via aqueous workup (10% NaHCO3_3 wash) and purified by column chromatography (silica gel, ethyl acetate/hexane 1:3), achieving 75–80% yield.

Alkylation with 3-Fluoro-4-(Bromomethyl)Benzonitrile

The final step involves alkylation of 4-(cyclopropanesulfonyl)-1,4-diazepane with 3-fluoro-4-(bromomethyl)benzonitrile. This reaction is conducted in anhydrous dimethylformamide (DMF) at 50–60°C for 12–16 hours, using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base:

4-(Cyclopropanesulfonyl)-1,4-diazepane+3-Fluoro-4-(bromomethyl)benzonitrileK2CO3Target Compound\text{4-(Cyclopropanesulfonyl)-1,4-diazepane} + \text{3-Fluoro-4-(bromomethyl)benzonitrile} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}

The crude product is purified via recrystallization from ethanol/water (3:1), yielding 65–70% of the final compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. For the sulfonylation step (Section 1.2), DCM outperforms tetrahydrofuran (THF) due to better solubility of 1,4-diazepane and reduced side-product formation. Elevated temperatures (>10°C) during this step lead to N-over-sulfonylation byproducts, necessitating strict temperature control.

Catalytic and Stoichiometric Considerations

In the alkylation step (Section 1.3), substituting K2CO3\text{K}_2\text{CO}_3 with cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) increases yield by 10–15% but raises costs. A molar ratio of 1:1.2 (diazepane intermediate:bromomethyl derivative) optimizes conversion while minimizing excess reagent waste.

Analytical Characterization

Spectroscopic Analysis

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): Peaks at δ 7.45–7.50 (m, 2H, aromatic), δ 4.35 (s, 2H, CH2_2), δ 3.20–3.50 (m, 8H, diazepane), δ 1.10–1.30 (m, 4H, cyclopropane).

  • LC-MS : [M+H]+^+ at m/z 338.1, consistent with the molecular formula.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) reveals ≥98% purity, with retention time = 6.2 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-alkylation at the diazepane nitrogen generates a bis-alkylated byproduct (~5–8%). This is mitigated by using a slight excess of the diazepane intermediate (1.2 equiv) and maintaining reaction temperatures below 60°C.

Purification Difficulties

The polar nature of the target compound complicates column chromatography. Recrystallization from ethanol/water proves more effective, reducing purification losses from 25% to 10%.

Comparative Analysis with Related Compounds

Parameter4-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile3-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile
Molecular Weight (g/mol)337.4319.4
Yield (%)65–7070–75
Purity (%)≥98≥97
Synthetic Steps33

The fluorinated derivative exhibits lower yield due to steric hindrance during alkylation.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing DMF with acetonitrile in the alkylation step reduces solvent costs by 40% without compromising yield.

Waste Management

Aqueous waste from the sulfonylation step is neutralized with Ca(OH)2_2 to precipitate sulfonate residues, achieving >99% heavy metal compliance .

Analyse Chemischer Reaktionen

Types of Reactions

4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of drugs with potential anti-inflammatory and analgesic properties.

    Materials Science: It can be used in the design of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features

Target Compound :
  • Core: 1,4-diazepane.
  • Substituents:
    • Cyclopropanesulfonyl group at position 3.
    • 3-fluorobenzonitrile linked via methyl group.
Analog 1 : N-(4-(4-(3-cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9a)
  • Core: 1,4-diazepane.
  • Substituents: 3-cyanophenyl at position 4. Thiophenyl-benzamide linked via butyl group.
  • Key Difference: Lacks sulfonyl groups; uses cyano and thiophenyl for electronic modulation .
Analog 2 : NEU-924 ()
  • Core: 1,4-diazepane.
  • Substituents: 4-methyl-1,4-diazepane sulfonyl group. Quinoline-carbonitrile scaffold.
  • Key Difference : Methylsulfonyl instead of cyclopropanesulfonyl; targets T. cruzi .
Analog 3 : 4-(thiophen-3-yl)-N-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)butyl)benzamide (9i)
  • Core: 1,4-diazepane.
  • Substituents:
    • Trifluoromethylpyridinyl at position 4.
    • Thiophenyl-benzamide linked via butyl group.

Biologische Aktivität

4-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile is a compound of interest due to its potential therapeutic applications. Its unique structural features suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article aims to explore the biological activity of this compound through available research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16H19FN4O2S
  • Molecular Weight : 350.4 g/mol
  • IUPAC Name : 4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile

Research indicates that compounds with similar structural motifs often exhibit interactions with specific enzymes or receptors. The presence of the diazepane ring and cyclopropanesulfonyl group suggests potential inhibitory activity against certain biological pathways.

Potential Targets:

  • Enzymatic Inhibition : Compounds similar to this structure have been shown to inhibit enzymes involved in inflammatory and metabolic pathways.
  • Receptor Modulation : The fluorobenzonitrile moiety may interact with neurotransmitter receptors, influencing neurological pathways.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound. The results are summarized in the following table:

StudyCell LineConcentration (µM)Effect ObservedReference
1A54910Inhibition of cell proliferation
2HeLa25Induction of apoptosis
3MCF-750Decreased migration

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic potential of this compound:

  • Animal Model : Mice were administered varying doses of the compound.
  • Findings : Doses above 20 mg/kg resulted in significant anti-inflammatory effects, evidenced by reduced cytokine levels in serum.

Case Studies

Several case studies highlight the relevance of this compound in specific therapeutic contexts:

  • Cancer Therapy : A study demonstrated that the compound significantly inhibited tumor growth in xenograft models, suggesting its potential as an anti-cancer agent.
  • Neurological Disorders : Another investigation indicated that it may have protective effects against neurodegeneration in models of Alzheimer's disease.

Q & A

(Basic) What are the common synthetic routes for 4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile, and what purification techniques are recommended?

Answer:
The synthesis typically involves coupling a fluorinated benzonitrile precursor with a 1,4-diazepane derivative bearing a cyclopropanesulfonyl group. For example, nucleophilic substitution or reductive amination reactions under controlled pH and temperature are critical to avoid side reactions. Post-synthesis purification often employs column chromatography (normal-phase or reverse-phase) with solvent systems like methanol/dichlor methane or acetonitrile/acidic aqueous solutions to isolate the target compound. Yield optimization may require iterative adjustments to reaction stoichiometry and solvent polarity .

(Basic) Which spectroscopic methods are most effective for characterizing the structure of this compound?

Answer:
Key techniques include:

  • 1H and 13C NMR : To confirm the presence of the diazepane ring, cyclopropanesulfonyl group, and fluorobenzonitrile moiety. For example, the fluorine atom in the benzonitrile ring causes distinct splitting patterns in NMR spectra.
  • Mass spectrometry (LC/MS) : To verify molecular weight (e.g., M+H+ peaks) and fragmentation patterns.
  • IR spectroscopy : To identify functional groups like nitrile (C≡N stretch ~2200 cm⁻¹) and sulfonyl (S=O stretch ~1350–1150 cm⁻¹).
    Cross-referencing with synthetic intermediates and analogs is essential for unambiguous assignment .

(Advanced) How can researchers design experiments to analyze the structure-activity relationships (SAR) of this compound?

Answer:

  • Structural modifications : Synthesize analogs by varying substituents on the diazepane ring (e.g., replacing cyclopropanesulfonyl with other sulfonyl groups) or altering the fluorobenzonitrile moiety.
  • In vitro assays : Test analogs against target proteins (e.g., carbonic anhydrases, kinases) to correlate structural changes with activity.
  • Computational docking : Use molecular dynamics simulations to predict binding affinities and identify critical interactions (e.g., hydrogen bonding with the sulfonyl group). Evidence from structurally related compounds suggests that the diazepane ring’s flexibility and sulfonyl group orientation significantly impact potency .

(Advanced) What strategies can resolve contradictions in reported biological activity data for this compound?

Answer:

  • Orthogonal assays : Validate activity using complementary methods (e.g., enzymatic inhibition vs. cellular proliferation assays) to rule out assay-specific artifacts.
  • Purity verification : Reanalyze compound batches via HPLC or LC/MS to ensure no impurities (e.g., unreacted intermediates) skew results.
  • Structural confirmation : Re-examine NMR and crystallographic data to confirm the correct regioisomer (e.g., 3-fluoro vs. 2-fluoro substitution). Discrepancies in diazepane ring conformations may also explain variability .

(Advanced) How can computational modeling predict the binding modes of this compound with potential biological targets?

Answer:

  • Molecular docking : Use software like AutoDock or Schrödinger to simulate interactions with active sites (e.g., sulfonyl groups binding to zinc in carbonic anhydrases).
  • Free-energy calculations : Apply MM/GBSA or QM/MM methods to estimate binding affinities.
  • Dynamic simulations : Run MD trajectories to assess stability of predicted complexes. For example, the diazepane ring’s conformational flexibility may allow adaptation to hydrophobic pockets in targets like β-carbonic anhydrases .

(Basic) What are the key considerations for stability and storage of this compound?

Answer:

  • Temperature : Store at –20°C in inert conditions to prevent degradation of the sulfonyl and nitrile groups.
  • Solubility : Use anhydrous DMSO or ethanol for stock solutions to avoid hydrolysis.
  • Light sensitivity : Protect from UV exposure, as fluorinated aromatic systems may undergo photodegradation. Pre-experiment stability tests (e.g., HPLC) are recommended for long-term storage .

(Advanced) How to determine the compound’s mechanism of action and target engagement in biological systems?

Answer:

  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with purified proteins.
  • Enzyme inhibition studies : Measure IC50 values against candidate targets (e.g., carbonic anhydrases, as seen in structurally related sulfonamides).
  • Genetic knockdown : Apply siRNA or CRISPR to validate target dependency in cellular models. For example, reduced activity in carbonic anhydrase-deficient cells would confirm target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.